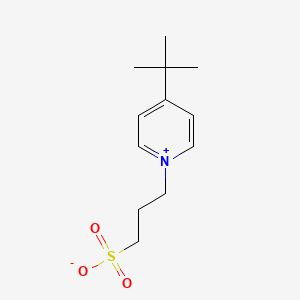

1-(3-Sulfopropil)-4-terc-butilpiridinio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-(4-Tert-butylpyridin-1-ium-1-yl)propane-1-sulfonate" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and catalytic systems that involve pyridinium structures and sulfonate groups, which can provide insight into the chemical behavior and synthesis of similar compounds. For instance, the use of sulfonic acid derivatives as catalysts in organic synthesis is highlighted, suggesting that the compound may also have potential catalytic applications .

Synthesis Analysis

The synthesis of related compounds involves the use of sulfonic acid derivatives as catalysts. For example, a heterogeneous catalyst based on a trimethoxysilylpropyl derivative is used for the synthesis of dihydropyrimidinones and thiones . Another study describes the use of a poly(4-vinylpyridinium butane sulfonic acid) hydrogen sulfate as a dual acidic catalyst for the preparation of amidoalkyl-naphthols and quinolines . These methods emphasize the importance of sulfonic acid derivatives in facilitating reactions under mild conditions and with high yields, which could be relevant for the synthesis of "3-(4-Tert-butylpyridin-1-ium-1-yl)propane-1-sulfonate".

Molecular Structure Analysis

The molecular structure of compounds similar to "3-(4-Tert-butylpyridin-1-ium-1-yl)propane-1-sulfonate" can be complex, with conformational isomerism playing a significant role. An X-ray diffraction study of tert-butylsulfonyl-substituted cyclohexanes and dioxanes provides insights into the preferred rotational conformations of these molecules in the solid state . This suggests that the molecular structure of the compound may also exhibit conformational preferences, which could influence its reactivity and physical properties.

Chemical Reactions Analysis

The chemical reactivity of pyridinium and sulfonate groups is well-documented. For instance, the cross-coupling of 3-bromopyridine with sulfonamides catalyzed by copper(I) iodide and a pyridinyl dione derivative results in the formation of N-(3-pyridinyl)-substituted sulfonamides . This indicates that the pyridinium group in "3-(4-Tert-butylpyridin-1-ium-1-yl)propane-1-sulfonate" could potentially undergo similar coupling reactions, expanding its utility in organic synthesis.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "3-(4-Tert-butylpyridin-1-ium-1-yl)propane-1-sulfonate" are not directly reported, the properties of related compounds can be inferred. The catalysts described in the papers are solid-state materials with high thermal stability, as evidenced by thermo-gravimetric analysis . Additionally, the reusability and eco-friendly nature of these catalysts suggest that "3-(4-Tert-butylpyridin-1-ium-1-yl)propane-1-sulfonate" may also possess similar desirable properties, making it a potential candidate for green chemistry applications.

Aplicaciones Científicas De Investigación

Biochemical Research

This compound is used in biochemical research .

Protein Folding

It is a non-detergent sulfobetaine (NDSB) that prevents protein aggregation and facilitates protein folding . It presumably interacts with the early folding intermediates .

Renaturation Efficiency Improvement

It has been shown to improve the in vitro renaturation efficiency of reduced hen lysozyme and chemically unfolded tryptophan synthase beta2 subunit .

Electrochemical Energy Conversion

This compound has been used in the synthesis and structural, chemical, and electrochemical characterization of hybrid gel electrolytes . These electrolytes have potential applications in electrochemical energy conversion .

Energy Storage

In addition to energy conversion, the hybrid gel electrolytes that use this compound also have potential applications in energy storage .

Propiedades

IUPAC Name |

3-(4-tert-butylpyridin-1-ium-1-yl)propane-1-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3S/c1-12(2,3)11-5-8-13(9-6-11)7-4-10-17(14,15)16/h5-6,8-9H,4,7,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMGYGZCGWOKPGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=[N+](C=C1)CCCS(=O)(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00587907 |

Source

|

| Record name | 3-(4-tert-Butylpyridin-1-ium-1-yl)propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

570412-84-9 |

Source

|

| Record name | 3-(4-tert-Butylpyridin-1-ium-1-yl)propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-tert-Butyl-1-pyridinio)-1-propanesulfonate. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1286833.png)

![cis-3-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1286846.png)

![(S)-2-[(Tert-butoxycarbonyl)amino]-5-(dimethylamino)pentanoic acid](/img/structure/B1286852.png)